molecular formula C6H6OS2 B3253271 4-Methylthio-2-thiophenecarboxaldehyde CAS No. 222554-16-7

4-Methylthio-2-thiophenecarboxaldehyde

Cat. No. B3253271
M. Wt: 158.2 g/mol
InChI Key: XHZNAVGIIWHCFW-UHFFFAOYSA-N
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Patent
US06096724

Procedure details

4-bromo-2-thiophenecarboxaldehyde was converted into the 4-lithio derivative (A. L. Johnson, J. Org. Chem. 41, 1976, 1320) of its ethylene acetal and reaction of this organometallic with dimethyl disulphide followed by acid hydrolysis gave 4-methylthio-2-thiophenecarboxaldehyde (R. Noto, L. Lamartina, C. Arnone and D. Spinelli, J. Chem. Soc., Perkin Trans. 2, 1987, 689). Sodium borohydride reduced this aldehyde to the 4-methylthio alcohol (for B.4356), which in turn with one of two equivalents of MCPBA yielded the 4-methylsulphinyl and 4-methylsulphonyl alcohols (for B.4377 and B.4361 respectively). reaction of the above organometallic with naphthalene-2-sulphonyl azide (A. B. Khare and C. E. McKenna, Synthesis, 1991, 405) and sodium pyrophosphate followed by hydrolysis by the method (P. Spagnolo and P. Zamirato, J. Org. Chem., 43, 1978, 3539) for the preparation of other azidothiophene aldehydes gave 4-azido-2-thiophenecarboxaldehyde leading to the alcohol for B.4373.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH3:9][S:10]SC>>[CH3:9][S:10][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Step Two
Name
4-lithio
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by acid hydrolysis

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.